molecular formula C16H17NO2 B495852 N-[3-(benzyloxy)phenyl]propanamide

N-[3-(benzyloxy)phenyl]propanamide

Cat. No.: B495852
M. Wt: 255.31g/mol
InChI Key: ZKYLHRATNAXYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzyloxy)phenyl]propanamide is a chemical compound of interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of novel bioactive molecules. Its structure incorporates both a benzyloxy phenyl group and a propanamide moiety, which are common pharmacophores found in compounds with various biological activities. Research indicates that propanamide derivatives are valuable scaffolds in drug discovery, with studies exploring their potential as antagonists for targets like the transient receptor potential vanilloid 1 (TRPV1) channel . Furthermore, recent scientific investigations into structurally related N-alkyl 3-(benzyloxyquinoxalin-2-yl) propanamides have demonstrated significant antiproliferative properties in vitro against a range of cancer cell lines, highlighting the potential of this chemical class in oncological research . As a building block, this compound can be utilized to synthesize more complex molecules for probing biological pathways or optimizing interactions with therapeutic targets. It is intended for use in laboratory research settings only.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-(3-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C16H17NO2/c1-2-16(18)17-14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

ZKYLHRATNAXYDP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Variations in Phenyl Ring Substituents

3-(3,4-Bis(benzyloxy)phenyl)-N-(6-hydroxyhexyl)propanamide
  • Structure : Features two benzyloxy groups at the 3- and 4-positions of the phenyl ring and a hydroxyhexyl side chain.
  • Synthesis: Synthesized via EDC/DMAP-mediated coupling of 3-(3,4-bis(benzyloxy)phenyl)propanoic acid with 6-amino-1-hexanol (74% yield) .
  • Key Differences :
    • Enhanced lipophilicity due to dual benzyloxy groups.
    • The hydroxyhexyl chain improves solubility in polar solvents, enabling further derivatization (e.g., sulfation to a sodium salt with 76% yield) .
N-(4-(Trifluoromethyl)phenyl)propanamide Derivatives
  • Example : 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (24% yield) .
  • Key Differences :
    • The electron-withdrawing trifluoromethyl (–CF₃) group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins.
    • Lower synthetic yields compared to benzyloxy derivatives, likely due to steric hindrance from bulkier substituents .
N-(1,3-Benzodioxol-5-yl)propanamide Derivatives
  • Example : N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide (MW: 373.40 g/mol) .
  • Key Differences :
    • The 1,3-benzodioxole ring increases rigidity and may enhance interactions with aromatic residues in enzymes.
    • Lacks the benzyloxy group, reducing synthetic complexity but limiting lipophilicity .

Modifications in the Amide Side Chain

Sulfonamide and Sulfonyl Derivatives
  • Example : 3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide (CAS: 6408-77-1) .
  • Higher molecular weight (436.55 g/mol) compared to the target compound, impacting bioavailability .
Hydroxamic Acid Derivatives
  • Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) .
  • Key Differences: – The N-hydroxy group confers metal-chelating properties, making it suitable for enzyme inhibition (e.g., carbonic anhydrase). – Reduced stability under acidic conditions compared to non-hydroxylated analogs .

Heterocyclic and Hybrid Structures

Triazole-Containing Propanamides
  • Example: 3-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-(benzyloxy)propanamide (25% yield over two steps) .
  • Key Differences :
    • The triazole ring enhances π-π stacking interactions, critical for binding to nucleic acids or ATP-binding pockets.
    • Lower synthetic yield due to multi-step reactivity challenges .
Thiazolidinone Derivatives
  • Example : 3-[(Z)-5-(3-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide (CAS: 1279692-26-0) .
  • Key Differences: The thiazolidinone core is associated with anti-inflammatory and antimicrobial activities. Introduction of a hydroxyl group (–OH) increases polarity, altering solubility profiles .

Data Tables

Key Findings and Implications

Substituent Effects :

  • Benzyloxy groups enhance lipophilicity and are advantageous for blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., –CF₃) improve metabolic stability but complicate synthesis .

Synthetic Challenges :

  • Multi-step reactions (e.g., triazole formation) result in lower yields (25–42%) compared to single-step couplings (74%) .
  • Purification methods vary; acetonitrile (ACN) crystallization is common for trifluoromethyl derivatives .

Biological Relevance :

  • Hydroxamic acid and sulfonamide derivatives show promise in enzyme inhibition, while benzodioxole-containing compounds are explored for antitumor activity .

Preparation Methods

Reaction Protocol

In a stainless-steel grinding bowl, propionic acid (1.5 mmol) and CDI (1.5 mmol) are combined with 50 stainless-steel balls (5 mm diameter) and milled at 500 rpm for 5 minutes. 3-(Benzyloxy)aniline (1.35 mmol) is added, followed by continued milling for 6 hours. Post-reaction, deionized water (4 mL) is introduced, and the mixture is milled for an additional 5 minutes. The suspension is filtered, washed with water, and dried under vacuum over P₂O₅ to yield a white solid.

Optimization and Yield

  • Yield : 89–92%

  • Reaction Time : 6 hours

  • Key Advantage : Eliminates solvent waste while maintaining high efficiency.

Solution-Phase Synthesis via Acid Chloride Intermediate

A conventional approach involves the reaction of 3-(benzyloxy)aniline with propionyl chloride under basic conditions. This method is favored for its scalability and reproducibility.

Stepwise Procedure

3-(Benzyloxy)aniline (1.0 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. Propionyl chloride (1.2 mmol) is added dropwise, followed by triethylamine (1.5 mmol) to neutralize HCl. The mixture is stirred at room temperature for 4 hours, washed with water, and dried over MgSO₄. The solvent is evaporated to afford the crude product, which is recrystallized from ethanol.

Performance Metrics

  • Yield : 78–82%

  • Purity : >95% (HPLC)

  • Side Products : <5% N,N-dipropionyl derivative (mitigated by stoichiometric control).

Comparative Analysis of Synthetic Routes

Parameter Mechanochemical (CDI) Solution-Phase (Acid Chloride)
Yield (%)89–9278–82
Reaction Time (h)64
Solvent UseNoneDichloromethane
ScalabilityModerateHigh
PurificationFiltrationRecrystallization

The mechanochemical method outperforms solution-phase synthesis in yield and environmental impact but requires specialized equipment.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 5H, Ar-H), 6.91 (d, J = 8.1 Hz, 1H), 6.82 (s, 1H), 6.73 (d, J = 7.8 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.40 (q, J = 7.2 Hz, 2H, CH₂), 2.18 (t, J = 7.5 Hz, 2H, COCH₂), 1.15 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O), 159.8 (C-O), 137.2 (Ar-C), 128.9–127.3 (Ar-CH), 115.6–112.4 (Ar-CH), 70.1 (OCH₂), 37.8 (CH₂), 30.2 (COCH₂), 9.5 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 284.1 [M+H]⁺ (calc. 283.3).

Process Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.

  • Ether Solvents : THF offers a balance between reactivity and ease of removal.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Enhances acylation efficiency by 12–15% in solution-phase synthesis.

Moisture Sensitivity

  • CDI Method : Requires anhydrous conditions to prevent imidazole hydrolysis.

Applications and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit biological activity. For example, sulfonamide-linked analogs demonstrate anticancer properties in vitro (IC₅₀ = 10–25 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.